An In-Depth Technical Guide to the Basic Properties of 4-Hydroxyindolin-2-one
An In-Depth Technical Guide to the Basic Properties of 4-Hydroxyindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyindolin-2-one, also known as 4-hydroxyoxindole, is a heterocyclic organic compound with the chemical formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1][2] It belongs to the indolinone class of molecules, which are characterized by a fused bicyclic structure comprising a benzene ring and a pyrrolidinone ring. The indolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic compounds.[3] While extensive research has focused on substituted indolin-2-one derivatives for their therapeutic potential, this guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the core compound, 4-hydroxyindolin-2-one.
Physicochemical Properties
The physical and chemical properties of 4-hydroxyindolin-2-one are crucial for its handling, formulation, and application in research and development. While specific experimental data for the unsubstituted compound is limited in readily available literature, some properties can be inferred from closely related analogs and supplier information.
Table 1: Physicochemical Properties of 4-Hydroxyindolin-2-one
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2] |
| Melting Point | 267 °C | [4] (from a single supplier, requires further confirmation) |
| Appearance | Off-White Crystalline Solid | Inferred from related compounds[] |
| Solubility | Slightly soluble in DMSO and methanol. | Based on data for the related compound 4-hydroxyindole[] |
| Density | 1.362 g/cm³ | [6] |
Note on Solubility: The solubility of 4-hydroxyindolin-2-one in common laboratory solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) has not been quantitatively reported in peer-reviewed literature. Based on the structure, which contains both a polar hydroxyl group and a lactam ring, as well as a nonpolar benzene ring, it is expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and methanol.
Spectral Data
Spectroscopic data is essential for the identification and characterization of 4-hydroxyindolin-2-one. Although dedicated spectra for the unsubstituted compound are not widely published, the expected spectral features can be predicted based on its chemical structure and comparison with closely related derivatives.
Table 2: Predicted Spectral Data for 4-Hydroxyindolin-2-one
| Technique | Predicted Chemical Shifts (δ) / m/z |
| ¹H NMR | Aromatic protons (3H): ~6.5-7.2 ppmMethylene protons (-CH₂-) (2H): ~3.5 ppmAmide proton (-NH-) (1H): ~8.0-10.0 ppm (broad)Hydroxyl proton (-OH) (1H): ~9.0-11.0 ppm (broad) |
| ¹³C NMR | Carbonyl carbon (C=O): ~175-180 ppmAromatic carbons (6C): ~110-150 ppmMethylene carbon (-CH₂-): ~35-40 ppm |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 149Key Fragments: Loss of CO (m/z 121), retro-Diels-Alder fragments. |
Synthesis and Characterization
Experimental Protocol: Synthesis of 4-Hydroxyindole (Precursor)
A potential precursor to 4-hydroxyindolin-2-one is 4-hydroxyindole. A patented method describes its synthesis from 1,3-cyclohexanedione and 2-aminoethanol.[7]
Step 1: Synthesis of the Enamine Intermediate
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To a 1L reaction flask, add 112 g of 1,3-cyclohexanedione, 90 g of 2-aminoethanol, 500 mL of toluene, and 1 g of p-toluenesulfonic acid.[7]
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Heat the mixture to reflux for 2 hours, using a Dean-Stark apparatus to remove the water generated during the reaction.[7]
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After the reaction is complete, stop heating and allow the mixture to cool. A yellow solid, the enamine intermediate, will precipitate.[7]
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Filter the solid and dry to obtain the enamine compound.[7]
Step 2: Conversion to 4-Hydroxyindole
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The enamine compound is then converted to 4-hydroxyindole in the presence of a supported or framework metal catalyst with dehydrogenation activity (e.g., Ni).[7]
Note: The patent does not provide a detailed experimental procedure for this second step.
Logical Workflow for Synthesis of 4-Hydroxyindolin-2-one
The following diagram illustrates a logical, though not experimentally verified, pathway to synthesize 4-hydroxyindolin-2-one from 4-hydroxyindole. This would typically involve an oxidation step.
Caption: Plausible synthetic pathway for 4-hydroxyindolin-2-one.
Biological Activity and Signaling Pathways
The indolin-2-one scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology. Numerous derivatives have been shown to exhibit potent biological activities by modulating key cellular signaling pathways.
General Biological Activities of the Oxindole Scaffold
Derivatives of the oxindole core structure have been reported to possess a wide range of pharmacological properties, including:
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Anticancer Activity: Many oxindole derivatives exhibit potent anti-proliferative effects against various cancer cell lines.[8]
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Anti-inflammatory Activity: The scaffold is present in compounds that show significant anti-inflammatory properties.[9]
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Antitubercular Activity: Certain oxindole derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[]
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Neuroprotective Effects: The oxindole structure is being explored for the development of agents to treat neurodegenerative diseases like Alzheimer's.[7]
Potential Involvement in Signaling Pathways
While specific studies on the direct effects of unsubstituted 4-hydroxyindolin-2-one on cell signaling are lacking, research on related indole and oxindole compounds suggests potential interactions with several key pathways that regulate cell proliferation, survival, and inflammation. These include:
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PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. Indole compounds have been shown to inhibit this pathway in cancer cells, leading to apoptosis.
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NF-κB Pathway: A critical regulator of the inflammatory response. The inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many compounds.
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MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation and differentiation.
The following diagram illustrates the general principle of how a small molecule inhibitor, such as a hypothetical 4-hydroxyindolin-2-one derivative, might interact with a signaling pathway.
Caption: General inhibition of a signaling pathway by a small molecule.
Conclusion
4-Hydroxyindolin-2-one represents a fundamental scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. While a substantial body of research exists for its substituted derivatives, this guide has compiled the available core data for the unsubstituted parent compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties, confirm its spectral characteristics, optimize its synthesis, and, most importantly, to explore its specific biological activities and interactions with cellular signaling pathways. Such foundational knowledge will be invaluable for the rational design and development of new drugs based on this privileged structural motif.
References
- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel oxindole analogs as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
